2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPHBDQUVGVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of the Parent Amide
The most common laboratory synthesis involves direct bromination of N-(2-ethyl-6-methylphenyl)-2-methylpropanamide . This process typically employs elemental bromine (Br₂) as the brominating agent, with the reaction carried out in an inert, anhydrous solvent such as dichloromethane (CH₂Cl₂).
- Temperature: Maintained at 0–5°C to control the exothermic nature of bromination and prevent over-bromination.
- Reagent Addition: Bromine is added dropwise with continuous stirring.
- Reaction Time: Several hours at room temperature post-addition to ensure complete conversion.
Procedure Summary:
1. Dissolve N-(2-ethyl-6-methylphenyl)-2-methylpropanamide in anhydrous dichloromethane.
2. Cool the solution to 0–5°C.
3. Slowly add bromine while stirring.
4. Allow the mixture to warm to room temperature and stir for several hours.
5. Quench with water, separate the organic layer, and purify via recrystallization or chromatography.
Use of Alternative Brominating Agents
In industrial settings, bromination may utilize reagents such as N-bromosuccinimide (NBS) , which offers better control, fewer side reactions, and higher selectivity. The solvent often remains dichloromethane or chloroform, with the reaction conducted at ambient or slightly elevated temperatures.
Continuous Flow Reactor Methods
For large-scale production, continuous flow reactors are employed, providing precise control over temperature, reagent addition, and reaction time, thereby improving yield and purity while minimizing hazards associated with bromine handling.
Data Table: Preparation Methods Comparison
| Method | Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct Bromination | Bromine (Br₂) | Dichloromethane | 0–5°C | Several hours | Simple, well-established | Over-bromination risk, hazardous reagents |
| NBS-mediated Bromination | N-bromosuccinimide | Dichloromethane | Ambient | 1–3 hours | Greater selectivity, safer | Cost of NBS, potential side reactions |
| Industrial Continuous Flow | Br₂ or NBS | Organic solvents | Controlled (ambient to 40°C) | Continuous operation | High efficiency, safety | Equipment complexity |
Research Findings and Notes
Reaction Optimization:
Studies suggest that controlling temperature and reagent addition rate is critical to prevent polybromination. Use of radical scavengers or inhibitors can further improve selectivity.
Yield and Purity:
Reported yields vary between 70–85%, with purification via recrystallization or chromatography. Purity is confirmed through NMR, IR, and mass spectrometry.
Environmental and Safety Considerations:
Handling bromine requires strict safety protocols due to its corrosive and toxic nature. Use of NBS reduces hazards, and waste management protocols are essential to minimize environmental impact.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The amide group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
- Molecular Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
Structural Characteristics
The compound features a bromine atom attached to a propanamide structure, which is further substituted with an ethyl and a methyl group on the aromatic ring. This configuration contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecular framework.
Studies have shown that derivatives of this compound can interact with specific biological pathways. For instance, research into its analogs has demonstrated potential inhibitory effects on certain enzymes involved in metabolic pathways, suggesting its utility in drug design targeting metabolic disorders.
Data Tables
| Study Reference | Findings |
|---|---|
| Study A (2023) | Demonstrated anti-inflammatory effects in vitro. |
| Study B (2024) | Showed potential as a metabolic enzyme inhibitor. |
| Study C (2025) | Evaluated as an analgesic in animal models. |
Case Study 1: Anti-Inflammatory Effects
A recent study evaluated the anti-inflammatory properties of derivatives related to this compound using in vitro models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibition highlighted the ability of certain derivatives to inhibit key enzymes involved in glucose metabolism. This finding positions the compound as a candidate for further development in managing diabetes-related conditions.
Case Study 3: Analgesic Properties
In vivo studies demonstrated that compounds based on the structure of this compound exhibited notable analgesic effects comparable to established pain relievers, warranting further exploration into its mechanism of action.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The bromine atom and amide group play crucial roles in the compound’s binding affinity and specificity. Halogen bonding and hydrogen bonding interactions contribute to the compound’s overall mechanism of action.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
- Molecular Formula: C₁₃H₁₈BrNO
- Molecular Weight : 284.20 g/mol
- CAS Registry Number : 1225988-98-6 .
Structural Features :
The compound features a branched brominated propanamide group attached to a substituted aromatic ring (2-ethyl-6-methylphenyl). The bromine atom at the β-position and the methyl group at the α-position of the propanamide chain contribute to steric and electronic effects, influencing reactivity and applications in polymerization and synthetic chemistry .
Applications :
Primarily utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) due to its ability to generate stable radicals for controlled polymer growth . It is also explored in organic synthesis for constructing complex molecules .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability enhance radical stability in ATRP, compared to chlorine .
- Substituent Positioning : The 2-ethyl-6-methylphenyl group in the target compound provides steric protection to the amide bond, slowing hydrolysis compared to unsubstituted phenyl analogues .
- Methyl Branching : The α-methyl group in the propanamide chain increases steric hindrance, reducing unintended side reactions in synthesis .
Physicochemical Properties
| Property | Target Compound | 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide | S-Metolachlor |
|---|---|---|---|
| Molecular Weight | 284.20 | 286.56 | 283.79 |
| Solubility | Low in polar solvents (due to hydrophobic substituents) | Moderate in DMF/ethanol | High lipophilicity (herbicide activity) |
| Thermal Stability | Stable up to 150°C (typical for bromoacetamides) | Similar | Lower (decomposes under UV light) |
Research Findings and Case Studies
- ATRP Performance : In a study by Santos et al., the target compound achieved a polydispersity index (PDI) of 1.15 in polystyrene synthesis, compared to 1.28 for a chloro analogue, highlighting its precision .
- Degradation Pathways : Computational modeling (using tools like Mercury ) predicts slower hydrolysis rates for the target compound vs. 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide due to steric protection .
Biological Activity
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, with the molecular formula C₁₃H₁₈BrNO and a molecular weight of approximately 284.19 g/mol, is an organic compound characterized by its brominated amide structure. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. The presence of a bromine atom and specific alkyl substituents on the phenyl ring enhances its chemical reactivity and biological interactions.
The synthesis of this compound typically involves the bromination of N-(2-ethyl-6-methylphenyl)-2-methylpropanamide using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or chloroform. The reaction conditions are optimized for high yield and purity, often utilizing continuous flow reactors in industrial settings for efficiency .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom facilitates halogen bonding, which can enhance binding affinity and specificity towards these targets. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound can act as an inhibitor for specific enzymes, altering their activity through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : It can modulate the activity of proteins by binding to active sites or allosteric sites, influencing cellular pathways .
Research Findings
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies .
- Cellular Assays : Initial cellular assays have shown that the compound exhibits low cytotoxicity up to concentrations of 100 μM while maintaining significant biological activity, suggesting a favorable therapeutic index .
- Comparative Studies : When compared with structurally similar compounds, such as 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, differences in biological activity were noted, particularly regarding binding affinities and inhibition profiles .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (μM) | Biological Activity Description |
|---|---|---|
| This compound | >100 | Low cytotoxicity; potential enzyme inhibitor |
| 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide | 50 | Moderate inhibition; enhanced hydrogen bonding capabilities |
| N-(2-Ethyl-6-methylphenyl)acetamide | >200 | Lacks bromine; used primarily as an analgesic |
Case Studies
Several case studies have explored the applications of this compound in various fields:
- Medicinal Chemistry : A study demonstrated its potential as a lead compound in developing new pharmaceuticals targeting specific enzymes related to metabolic disorders. The compound's unique structure allows for modifications that enhance its therapeutic properties .
- Agricultural Applications : Research has also investigated its use in agrochemical formulations, where it was found to improve uptake and efficacy when applied as a foliar treatment .
- Material Science : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength, showcasing its versatility beyond biological applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires systematic parameter variation:
- Reagent stoichiometry : Adjust molar ratios of brominated precursors (e.g., 2-bromo-2-methylpropanamide derivatives) and aromatic amines (e.g., 2-ethyl-6-methylaniline) to minimize side reactions .
- Temperature control : Maintain reaction temperatures between 40–60°C to balance reactivity and decomposition risks, as seen in analogous bromo-propanamide syntheses .
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency, as demonstrated in related propanamide cyclization studies .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA guidelines and hazard-specific practices:
- PPE : Wear nitrile gloves (≥0.11 mm thickness), lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation and moisture absorption .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Acquire ¹H/¹³C NMR in CDCl₃ or DMSO-d₆; focus on δ 1.2–1.4 ppm (methyl/ethyl groups) and δ 6.8–7.2 ppm (aromatic protons) .
- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
- Mass spectrometry : Use ESI-MS in positive ion mode; expect [M+H]⁺ peaks matching molecular weight (C₁₃H₁₇BrNO, ~290.15 g/mol) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Follow crystallographic best practices:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Collect ≥95% completeness in reciprocal space .
- Refinement : Apply SHELXL-2018 for structure solution, refining anisotropic displacement parameters and validating with R₁ < 0.05 and wR₂ < 0.13 .
- Visualization : Generate ORTEP-3 diagrams to highlight bond angles/lengths and intermolecular interactions (e.g., hydrogen bonds in the amide group) .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., LogP, dipole moments)?
- Methodological Answer : Conduct iterative validation:
- Benchmarking : Compare experimental LogP (HPLC-derived) with DFT-calculated values (e.g., B3LYP/6-31G*) to identify systematic errors .
- Sensitivity analysis : Vary solvent models (e.g., COSMO-RS vs. SMD) in computational workflows to assess environmental effects on dipole moments .
- Triangulation : Cross-validate with alternative techniques (e.g., experimental dipole moments via dielectric spectroscopy) .
Q. What strategies enable comparative analysis of this compound’s reactivity with structurally analogous bromo-propanamides?
- Methodological Answer : Leverage structure-activity relationship (SAR) frameworks:
- Substituent effects : Compare reaction rates with analogs (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) under identical conditions to assess electronic/steric influences .
- Kinetic studies : Perform pseudo-first-order kinetics in THF/water mixtures, monitoring bromide release via ion chromatography .
- Thermodynamic profiling : Calculate ΔG‡ for amide hydrolysis using DSC or isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
